molecular formula C9H9ClO4S B2431764 Methyl [(4-chlorophenyl)sulfonyl]acetate CAS No. 15446-25-0

Methyl [(4-chlorophenyl)sulfonyl]acetate

Cat. No.: B2431764
CAS No.: 15446-25-0
M. Wt: 248.68
InChI Key: RWMPWXCERLGUAF-UHFFFAOYSA-N
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Description

Methyl [(4-chlorophenyl)sulfonyl]acetate is an organic compound with the molecular formula C9H9ClO4S It is a sulfonyl ester that features a chlorophenyl group attached to a sulfonyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(4-chlorophenyl)sulfonyl]acetate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-chlorophenyl)sulfonyl]acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothioester derivatives.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and methanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.

    Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

    Reduction: Reducing agents like lithium aluminum hydride, usually in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Sulfonamide or sulfonothioester derivatives.

    Hydrolysis: 4-chlorobenzenesulfonic acid and methanol.

    Reduction: The corresponding alcohol derivative.

Scientific Research Applications

Methyl [(4-chlorophenyl)sulfonyl]acetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound can be used to synthesize sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Material Science: It is utilized in the preparation of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl [(4-chlorophenyl)sulfonyl]acetate depends on its specific application. In the context of pharmaceuticals, the compound may act by inhibiting enzymes or interacting with specific molecular targets. For example, sulfonamide derivatives are known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exerting antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4-bromophenyl)sulfonyl]acetate
  • Methyl [(4-fluorophenyl)sulfonyl]acetate
  • Methyl [(4-methylphenyl)sulfonyl]acetate

Uniqueness

Methyl [(4-chlorophenyl)sulfonyl]acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions compared to its analogs with different substituents.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMPWXCERLGUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871967
Record name Methyl [(4-chlorophenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15446-25-0
Record name Methyl [(4-chlorophenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-chlorobenzenesulfonyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl bromoacetate (11.25 ml, 116 mmol) and sodium 4-chloro-benzenesulfinate (25.2 g, 116 mmol) in DMF (120 ml) was stirred and heated at 80° C. for 2 h. The solution was diluted with water (360 ml). The separated oil was extracted with chloroform (200 ml) and washed with water (3×80 ml). The organic phase was evaporated in vacuo to obtain 22.4 g of the title compound in 77.7% yield.
Quantity
11.25 mL
Type
reactant
Reaction Step One
Name
sodium 4-chloro-benzenesulfinate
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step Two
Yield
77.7%

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